Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)13-6-8-15(9-7-13)20-12-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMSBLBRMBIIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Reaction of Haloalkyl Amine with Ethyl 4-Hydroxybenzoate
This method involves reacting a haloalkyl amine with ethyl 4-hydroxybenzoate in the presence of a base.
Method 2: Using 4-(2-Piperidin-1-ylethoxy)benzoic Acid Hydrochloride
This method uses 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride as a starting material to form an acylating agent.
- Combine 4-(2-piperidino-ethoxy)benzoic acid hydrochloride with thionyl chloride and a drop of dimethylformamide in 1,2-dichloroethane.
- Stir the mixture under reflux for 2 hours under a nitrogen atmosphere.
- Evaporate the mixture to dryness under vacuum to obtain the desired 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride, which is then dissolved in 1 liter of 1,2-dichloroethane.
Method 3: Reaction with Potassium Carbonate and Beta-Chloroethylpiperidine Hydrochloride
This method involves reacting methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride in the presence of potassium carbonate.
- Combine methyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, and powdered potassium carbonate in amyl acetate.
- Heat the mixture to 115°C-120°C for 4 hours.
- Cool the mixture to ambient temperature and add deionized water to dissolve solids.
- Separate and discard the aqueous layer, then repeat the water wash.
- Add 8N hydrochloric acid to the remaining organic phase to extract the intermediate.
- Heat the aqueous phase to 95°C until HPLC indicates complete hydrolysis of the ester (about 4 hours).
- Cool the mixture to 0°C-5°C for 1 hour and filter.
- Rinse the filter cakes with acetone and dry to obtain the product.
Method 4: Saponification of Ethyl 4-(2-(Piperidin-1-yl)Ethoxy)Benzoate
This method involves the saponification of ethyl 4-(2-(piperidin-1-yl)ethoxy)benzoate using sodium hydroxide, followed by acidification to yield the desired product.
- Dissolve ethyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in methanol.
- Add 5% NaOH solution and stir the reaction mixture overnight.
- Evaporate the methanol and add cold water to the residue.
- Filter the precipitated solid, wash with water, and dry in vacuo to obtain 1-(2-(4-carboxyphenoxy)ethyl)piperidin-1-ium chloride.
Reaction Conditions and Yields
Chemical Reactions
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can participate in chemical reactions typical for piperidine derivatives. These reactions are significant for synthesizing more complex compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions due to its piperidine moiety.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Piperidine Substitution
Ethyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1048673-90-0)
- Molecular Formula: C₁₆H₂₂ClNO₃ (identical to the target compound).
- Key Difference : The piperidine nitrogen is at the 4-position instead of 2.
- Impact : Altered steric and electronic properties may influence receptor binding or metabolic stability. This compound is used in kinase inhibition studies.
Methyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1219964-47-2)
Functional Group Variations
Benzoic Acid Derivatives with Amino Substituents
- Ethyl 4-(dimethylamino)benzoate (): Structure: Lacks the piperidinyl-ethoxy chain but includes a dimethylamino group. Properties: Higher reactivity in resin cements due to strong electron-donating effects.
Bendamustine Hydrochloride (CAS 3543-75-7)
- Structure: 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride.
- Key Differences : Arylalkylamine side chain replaces the piperidinyl-ethoxy group.
Pharmacologically Active Analogs
Quinolinylchalcone Derivatives ()
- Example: (E)-3-{4-{{4-{(E)-1-[(2-Aminoethoxy)imino]ethyl}phenyl}amino}quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one hydrochloride.
- Structural Contrast: Incorporates a quinoline core and fluorophenyl group instead of benzoate.
- Activity : These compounds show anti-viral and anti-cancer activity, with melting points ranging from 131.2–180.8°C and HPLC purities >97%. The target compound’s simpler structure may offer synthetic advantages but narrower bioactivity.
Pioglitazone Hydrochloride ()
Physicochemical and Pharmacokinetic Data
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Research Findings and Industrial Relevance
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting that the target compound’s piperidinyl-ethoxy group may similarly enhance reactivity in polymer matrices.
- Synthetic Accessibility: Piperidine-containing benzoates (e.g., ’s CAS 1220029-84-4) are synthesized via nucleophilic substitution or Mitsunobu reactions, with yields influenced by the amine’s steric profile.
- Toxicity and Safety : Compounds like Cetirizine impurities () emphasize the need for stringent purity controls in hydrochloride salts to avoid off-target effects.
Biological Activity
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has the molecular formula and a molecular weight of approximately 335.87 g/mol. The compound features a benzoate moiety linked to an ethoxy group, which is further connected to a piperidine ring. This unique structure contributes to its biological activity.
The mechanism of action of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in metabolic pathways, particularly esterases, which play a crucial role in drug metabolism and bioavailability.
- Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that are critical for various physiological responses.
Biological Activity
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has suggested potential cytotoxic effects against cancer cell lines, indicating its use as an anticancer agent.
- Neuropharmacological Effects : Due to its interaction with neurotransmitter systems, it shows promise in treating neurological disorders.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride demonstrated its effectiveness against Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent inhibition of bacterial growth.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on HeLa cells showed that treatment with the compound resulted in increased rates of apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, suggesting potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the piperidine intermediate via catalytic hydrogenation of pyridine derivatives using Pd/C under H₂ ().
- Step 2 : Ethoxylation of the piperidine intermediate with ethylene oxide or bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) ().
- Step 3 : Coupling the ethoxylated piperidine to the benzoate core using EDC/HOBt in DMF with DIPEA as a base ().
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.5 eq EDC) and temperature (0°C to RT) to minimize side reactions.
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Techniques :
- NMR (¹H/¹³C) : Confirm regiochemistry of the ethoxy-piperidine linkage and ester functionality (δ ~4.3 ppm for ethoxy CH₂) ().
- HPLC-MS : Detect impurities (e.g., unreacted intermediates) using C18 columns with 0.1% formic acid in water/acetonitrile gradients ( ).
- Elemental Analysis : Verify chloride content (theoretical Cl%: ~12.3%) to confirm hydrochloride salt formation ().
Q. What safety protocols are essential for handling this compound in the laboratory?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( ).
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste ().
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group ( ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Approach :
- Batch Analysis : Compare impurity profiles (e.g., via LC-MS) across studies; trace levels of de-ethylated byproducts may alter activity ( ).
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-agonists) to assess affinity variations under standardized buffer conditions (pH 7.4, 25°C) ( ).
- Statistical Validation : Apply multivariate analysis to isolate confounding factors (e.g., cell line variability, assay sensitivity) ().
Q. What strategies improve the stability of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride in aqueous formulations?
- Strategies :
- pH Control : Buffered solutions (pH 4.5–5.5) reduce ester hydrolysis. Citrate or acetate buffers are preferred ( ).
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life. Post-lyophilization residual moisture should be <1% ( ).
- Packaging : Use amber vials with rubber septa to prevent photodegradation and oxidation ( ).
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Methods :
- Molecular Docking : Model interactions with CYP3A4 or P-glycoprotein to predict metabolic stability ( ).
- QSAR Modeling : Corlate logP values (calculated via ChemAxon) with bioavailability data to optimize substituents on the benzoate or piperidine moieties ().
- MD Simulations : Assess membrane permeability using coarse-grained simulations (e.g., Martini force field) ( ).
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to validate and address inconsistencies?
- Resolution Steps :
- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note that hydrochloride salts often exhibit pH-dependent solubility ( ).
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if aggregated particles (>500 nm) skew solubility measurements ( ).
- Reference Standards : Cross-check against certified reference materials (e.g., Sigma-Aldrish PHR1710) to calibrate assays ( ).
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
